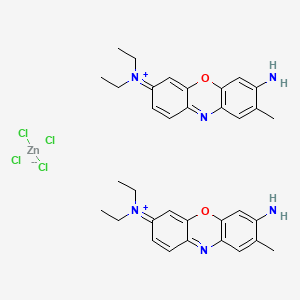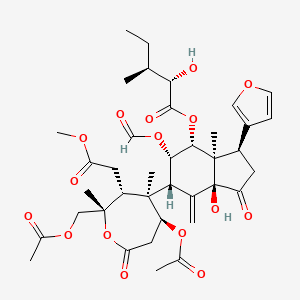
Brilliant Cresyl Blue ALD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brilliant Cresyl Blue ALD is a synthetic dye primarily used in biological staining. It is known for its application in the selection of oocytes and staining of reticulocytes. The compound is characterized by its deep blue color and is classified as an oxazine dye. Its chemical structure includes a 2-methyl modification on the phenoxazine core, which differentiates it from the historic Brilliant Cresyl Blue that contains an 8-methyl modification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brilliant Cresyl Blue ALD involves the reaction of 3-amino-7-(diethylamino)-2-methylphenoxazin-5-ium with tetrachlorozincate. The reaction conditions typically require a controlled environment to ensure the correct formation of the dye. The process involves multiple steps, including the preparation of the phenoxazine core and subsequent modifications to introduce the desired functional groups .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. The dye content is typically maintained at a minimum of 60% to meet quality standards .
Chemical Reactions Analysis
Types of Reactions: Brilliant Cresyl Blue ALD undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can convert the dye to a colorless compound, which is useful in certain biological applications.
Substitution: The dye can participate in substitution reactions, where functional groups on the phenoxazine core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include modified versions of the dye with altered functional groups, which can have different staining properties and applications .
Scientific Research Applications
Brilliant Cresyl Blue ALD has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Primarily used for the selection of oocytes and staining of reticulocytes.
Industry: Utilized in the manufacturing of diagnostic kits and other biological staining products.
Mechanism of Action
The mechanism of action of Brilliant Cresyl Blue ALD involves its interaction with cellular components. In oocytes, the dye helps determine the activity of glucose-6-phosphate dehydrogenase. Oocytes with low levels of this enzyme exhibit blue coloration because the dye is not reduced to a colorless compound. In reticulocytes, the dye stains reticulin, allowing for the visualization of these cells under a microscope .
Comparison with Similar Compounds
Brilliant Cresyl Blue: Contains an 8-methyl modification on the phenoxazine core.
Brilliant Blue C: Another oxazine dye with similar staining properties.
Comparison: Brilliant Cresyl Blue ALD is unique due to its 2-methyl modification, which provides distinct staining characteristics compared to the 8-methyl modification in the historic Brilliant Cresyl Blue. Both compounds are used for similar biological staining applications, but the specific modifications can influence their staining efficiency and color properties .
Properties
CAS No. |
51716-96-2 |
|---|---|
Molecular Formula |
C34H40Cl4N6O2Zn |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
zinc;(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C17H19N3O.4ClH.Zn/c2*1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;;;;;/h2*6-10,18H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
OCKKUZVCJCWWHM-UHFFFAOYSA-L |
SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.Cl[Zn-2](Cl)(Cl)Cl |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Synonyms |
Brilliant Cresyl Blue cresyl blue |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)

![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)
![(1S,2R,4R,5R,12S,13R,15S)-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,7,13,15-tetrol](/img/structure/B1261813.png)
![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)




